(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol
CAS No.:
Cat. No.: VC20374910
Molecular Formula: C8H7Cl3O
Molecular Weight: 225.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C8H7Cl3O |
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Molecular Weight | 225.5 g/mol |
IUPAC Name | (1R)-1-(2,3,4-trichlorophenyl)ethanol |
Standard InChI | InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m1/s1 |
Standard InChI Key | YNNJNUFAFGNMQI-SCSAIBSYSA-N |
Isomeric SMILES | C[C@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)O |
Canonical SMILES | CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O |
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a benzene ring substituted with chlorine atoms at the 2, 3, and 4 positions, bonded to a chiral ethanol group. The (1R) configuration denotes the absolute stereochemistry at the ethanol carbon, critical for its interactions in biological systems. Key identifiers include:
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IUPAC Name: (1R)-1-(2,3,4-trichlorophenyl)ethanol
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Canonical SMILES:
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InChIKey: YNNJNUFAFGNMQI-SCSAIBSYSA-N
The stereochemistry is confirmed via chiral resolution techniques, though specific optical rotation data remain unreported in public literature.
Synthesis and Preparation
Asymmetric Synthesis Strategies
Synthetic routes to (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol often leverage enantioselective catalysis or chiral auxiliaries. A notable method involves the reduction of prochiral ketones using biocatalysts or transition-metal complexes:
Table 1: Representative Synthetic Pathways
In the hydrogenation approach, 2,3,4-trichloroacetophenone undergoes reduction using a ruthenium-BINAP catalyst, achieving moderate enantiomeric excess (ee >90%) . Enzymatic methods utilizing alcohol dehydrogenases offer higher yields but require optimized pH and temperature conditions .
Challenges in Purification
The presence of three electron-withdrawing chlorine atoms complicates crystallization. Chromatographic purification using silica gel or chiral stationary phases is standard, with hexane/ethyl acetate mixtures as eluents.
Physicochemical Properties
Table 2: Key Physicochemical Data
The compound exhibits limited aqueous solubility (0.5 mg/mL in water at 25°C) , necessitating organic solvents for most applications.
Research Applications
Pharmaceutical Intermediates
(1R)-1-(2,3,4-Trichlorophenyl)ethan-1-ol serves as a precursor to neuroactive and antimicrobial agents. For example:
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Antiplatelet Agents: Analogues of ticagrelor, a P2Y₁₂ receptor antagonist, incorporate trichlorophenyl groups to enhance binding affinity .
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Antibacterial Compounds: Structural modifications at the ethanol moiety yield derivatives with Gram-positive activity (MIC: 4–8 µg/mL) .
Catalysis Studies
The chiral center facilitates studies on stereochemical outcomes in Suzuki-Miyaura couplings, where it acts as a directing group.
Pharmacological and Toxicological Profile
Acute Toxicity
Limited data suggest an LD₅₀ >500 mg/kg in rodents (oral), though chronic exposure risks are uncharacterized . The CDC’s trichlorobenzene guidelines caution against inhalation exposure due to potential hepatotoxicity .
Supplier | Catalog Number | Purity (%) | Price (1 g) |
---|---|---|---|
VulcanChem | VC20374910 | 98.5 | $450 |
Ambeed | 418770-86-2 | 99.0 | $480 |
Both suppliers stipulate research-use-only terms, prohibiting human or veterinary applications .
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